methyl 4-[(5-{4-[(2,5-dimethylbenzyl)oxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate
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Overview
Description
METHYL 4-[(3-{4-[(2,5-DIMETHYLPHENYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE is a complex organic compound that features a pyrazole ring, a benzoate ester, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(3-{4-[(2,5-DIMETHYLPHENYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Esterification: The benzoate ester is formed by reacting the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
METHYL 4-[(3-{4-[(2,5-DIMETHYLPHENYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of METHYL 4-[(3-{4-[(2,5-DIMETHYLPHENYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-[(3-{4-[(2,5-DIMETHYLPHENYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE: shares similarities with other pyrazole derivatives and benzoate esters.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone, which also feature the pyrazole ring.
Benzoate Esters: Compounds like methyl 4-hydroxybenzoate, which share the benzoate ester functional group.
Uniqueness
What sets METHYL 4-[(3-{4-[(2,5-DIMETHYLPHENYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE apart is the combination of its functional groups, which confer unique chemical properties and potential applications. The presence of both the pyrazole ring and the benzoate ester in a single molecule allows for diverse reactivity and functionality, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C26H24N2O5 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 4-[[5-[4-[(2,5-dimethylphenyl)methoxy]-2-hydroxyphenyl]-1H-pyrazol-4-yl]oxy]benzoate |
InChI |
InChI=1S/C26H24N2O5/c1-16-4-5-17(2)19(12-16)15-32-21-10-11-22(23(29)13-21)25-24(14-27-28-25)33-20-8-6-18(7-9-20)26(30)31-3/h4-14,29H,15H2,1-3H3,(H,27,28) |
InChI Key |
QEKUWTNELUJBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=C(C=NN3)OC4=CC=C(C=C4)C(=O)OC)O |
Origin of Product |
United States |
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